4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 87412-89-3
Cat. No.: VC3943209
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87412-89-3 |
|---|---|
| Molecular Formula | C7H7ClN4 |
| Molecular Weight | 182.61 g/mol |
| IUPAC Name | 4-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C7H7ClN4/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3 |
| Standard InChI Key | RKCUSLQIKDPCGC-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=NC=N2)Cl)C |
| Canonical SMILES | CC1=NN(C2=C1C(=NC=N2)Cl)C |
Introduction
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. It is characterized by its molecular formula C₇H₇ClN₄ and CAS number 87412-89-3 . This compound is often used as a precursor in the synthesis of various biologically active derivatives due to its reactive chlorine atom, which can be substituted with other functional groups.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the use of commercially available starting materials. For example, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be used as a starting material for further modifications . The introduction of methyl groups at specific positions can be achieved through various organic reactions.
Hazard Classification
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.
Handling Precautions
-
Storage: Refrigerate to maintain stability.
-
Personal Protective Equipment (PPE): Gloves, goggles, and a mask should be worn when handling this compound.
-
Disposal: Follow local regulations for disposal of hazardous materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume